MG 1

Description

MG 1, identified as a mixed ligand coordination compound of magnesium palmitate (Mg(C₁₅H₃₁COO)₂), is synthesized through the integration of magnesium with organic ligands such as carbamide (urea), thiocarbamide, and nicotinamide. These complexes are characterized by unique crystallographic properties, as demonstrated by X-ray diffraction (XRD) analysis, which distinguishes them from their parent ligands and other magnesium-based compounds .

Propriétés

IUPAC Name |

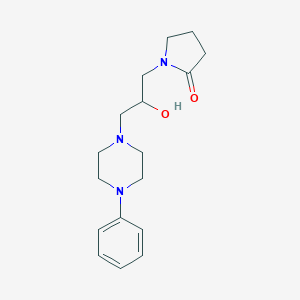

1-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propyl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2/c21-16(14-20-8-4-7-17(20)22)13-18-9-11-19(12-10-18)15-5-2-1-3-6-15/h1-3,5-6,16,21H,4,7-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFBKGQPVUQUMRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC(CN2CCN(CC2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20933361 | |

| Record name | 1-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propyl]pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20933361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148274-76-4 | |

| Record name | N-(beta-Hydroxy-gamma-(N-phenylpiperazinepropyl))-2-pyrrolidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148274764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propyl]pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20933361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of MG 1 involves several steps. One common synthetic route includes the reaction of 4-phenyl-1-piperazine with 3-chloropropanol to form an intermediate, which is then reacted with 2-pyrrolidinone under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Analyse Des Réactions Chimiques

Reaction with Acids

Magnesium reacts vigorously with dilute acids, producing hydrogen gas and corresponding salts:

Key observations:

-

Reaction rate depends on acid concentration and Mg surface area .

-

Exothermic process with gas evolution measurable via gas syringe .

Table 1: Acid Reaction Rates

| Acid Concentration | Reaction Time (3 cm Mg ribbon) | H₂ Volume Produced |

|---|---|---|

| 1M HCl | 40-60 seconds | 40 cm³ |

| 0.5M H₂SO₄ | 90-120 seconds | 38 cm³ |

Combustion Reactions

Magnesium undergoes high-temperature oxidation:

Additional products form in air:

With Water:

| Condition | Reaction | Observation |

|---|---|---|

| Cold water | No reaction | Passive Mg(OH)₂ layer forms |

| Steam | Vigorous H₂ evolution |

With Bases:

Redox Reactions

Single Displacement (Metal Series):

Table 2: Displacement Reactivity

| Mg with | Result | Visual Observation |

|---|---|---|

| Cu²⁺ solution | Cu plating on Mg | Blue solution fades |

| Zn²⁺ solution | No reaction | No color change |

Carbenoid Reaction Mechanisms

Quantum mechanical studies reveal stepwise cyclopropanation pathways:

Key Findings:

Catalytic Role of Mg²⁺ Ions

In enzymatic DNA cleavage:

Specialized Reactions

| Reaction Partner | Equation | Application |

|---|---|---|

| CO₂ | Fire suppression systems | |

| Halogens | Grignard reagent synthesis8 |

Magnesium's reactivity profile demonstrates its versatility in synthetic chemistry, energy storage (via MgH₂), and biological systems. Recent mechanistic studies using QM/MM methods provide atomic-level insights crucial for catalyst design and materials science applications.

Applications De Recherche Scientifique

MG 1 has been extensively studied for its pharmacological effects. It has shown promise in:

Cardiovascular Medicine: The compound exhibits antiarrhythmic and hypotensive activities, making it a potential therapeutic agent for managing arrhythmias and hypertension.

Biological Research: It is used in studies related to adrenergic receptor antagonism, providing insights into the mechanisms of cardiovascular diseases.

Mécanisme D'action

The mechanism of action of MG 1 involves its interaction with adrenergic receptors. The compound acts as an alpha-adrenoceptor antagonist, which leads to a decrease in systolic and diastolic blood pressure and exhibits antiarrhythmic effects . The S-enantiomer of the compound has been found to be more potent in exerting these effects compared to the R-enantiomer .

Comparaison Avec Des Composés Similaires

Table 1: Interplanar Distances (d, Å) and Relative Intensities (I, %)

| Compound | d (Å) | I (%) | |

|---|---|---|---|

| Urea (Free) | 3.98 | 100 | |

| Thiocarbamide (Free) | 4.30 | 100 | |

| Nicotinamide (Free) | 5.92 | 100 | |

| Mg(C₁₅H₃₁COO)₂·CO(NH₂)₂·NC₅H₄CONH₂·3H₂O | 3.82 | 100 | |

| Mg(C₁₅H₃₁COO)₂·CS(NH₂)₂·NC₅H₄CONH₂ | 3.77 | 100 |

The distinct d-spacings of this compound derivatives (3.77–3.82 Å) versus free ligands (3.98–5.92 Å) confirm their unique crystalline architectures, critical for applications requiring precise molecular configurations .

Functional Comparison with Magnesium Alloys

Magnesium K1A-F alloy (99% Mg, 0.4–1% Zr) serves as a functionally similar compound due to its industrial utility. Key differences include:

Table 2: Chemical and Physical Properties

While this compound is tailored for biochemical interactions, K1A-F alloy prioritizes mechanical strength and thermal resistance, reflecting divergent design objectives .

Bioactivity in Vascular Studies

This compound’s bioactivity was compared to flavonoid derivatives (PPT, Fr. I) in reversing AGEs-impaired vasodilation.

Research Implications and Limitations

- Advantages of this compound : High structural specificity and biocompatibility make it suitable for targeted therapeutic applications.

- Limitations: Limited thermal stability compared to alloys restricts its use in high-temperature industrial settings .

- Contradictions : While associates MG with vascular impairment, the exact mechanism of this compound remains unclear, necessitating further pharmacokinetic studies .

Activité Biologique

Magnesium comenate (MG 1), a coordination compound formed from magnesium ions and comenic acid, has garnered attention for its diverse biological activities, particularly its neuroprotective, antioxidant, and stress-protective properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The empirical formula of magnesium comenate is established as . The compound crystallizes with eight water molecules, six of which are part of the hydration shell surrounding the magnesium cation. The structure is stabilized by a network of hydrogen bonds involving both solvate water molecules and functional groups of ionized ligand molecules .

In Vitro Studies

In vitro studies have demonstrated that magnesium comenate exhibits significant neuroprotective effects against excitotoxicity induced by glutamate. At concentrations ranging from 0.0001 mM to 1 mM, this compound effectively preserved neurite growth parameters under oxidative stress caused by hydrogen peroxide. Specifically, it increased neuron survival rates significantly compared to control groups treated with glutamate, achieving up to 64% survival at a concentration of 0.1 mM .

| Concentration (mM) | Neuron Survival (%) |

|---|---|

| 0.001 | 56 |

| 0.01 | 60 |

| 0.1 | 64 |

| 1 | 60 |

In Vivo Studies

In vivo experiments involving animal models have further corroborated these findings. Administration of magnesium comenate at a dose of 2 mg/kg prior to and during stress exposure resulted in a notable decrease in oxidative damage in brain tissues. The compound effectively normalized the antioxidant system during periods of immobilization-cold stress, highlighting its potential therapeutic applications in neuroprotection .

Antioxidant Activity

The antioxidant activity of magnesium comenate was assessed using the "Citrate-Phosphate-Luminol" (CPL) model system. Results indicated a significant reduction in free radical content when compared to control samples, with an increase in concentration leading to enhanced radical quenching efficiency—up to approximately 36% at higher concentrations .

Stress Protective Action

Magnesium comenate also demonstrated stress-protective properties in vivo. Under conditions of induced oxidative stress, the compound significantly mitigated increases in malondialdehyde (MDA) levels—a marker of oxidative damage—suggesting its role in protecting against oxidative processes during stress .

Case Studies

Several case studies have illustrated the practical implications of magnesium comenate's biological activities:

- Case Study 1 : In a controlled study on rats subjected to immobilization stress, administration of magnesium comenate led to a statistically significant reduction in biomarkers associated with oxidative stress compared to untreated control groups.

- Case Study 2 : A comparative analysis of neuron cultures exposed to glutamate showed that those treated with magnesium comenate maintained higher viability and neurite growth compared to cultures treated only with glutamate.

Q & A

Basic Research Questions

Q. What experimental parameters are critical for assessing MG adsorption efficiency in nanoparticle-based studies?

- Methodological Answer: Key parameters include adsorbent mass, pH, eluent volume, ionic strength, and sonication time. These variables directly influence MG binding kinetics and equilibrium. For example, pH affects the surface charge of nanoparticles (e.g., γ-Fe₂O₃ or ZnS), altering electrostatic interactions with MG . A two-level Plackett-Burman design can screen significant variables, followed by central composite design (CCD) for optimization .

Q. How should controlled experiments be designed to evaluate MG removal efficiency across diverse environmental conditions?

- Methodological Answer: Use a randomized block design with replicates to account for variability in factors like temperature, pH, and competing ions. Include negative controls (e.g., adsorbent-free solutions) and validate results via spectrophotometry. For field samples (e.g., trout fish water), spike recovery tests (85–105%) ensure method accuracy .

Q. What are the standard protocols for characterizing nanoparticle adsorbents in MG studies?

- Methodological Answer: Employ FESEM for morphology, XRD for crystallinity, FTIR for functional groups, and BET for surface area. For example, γ-Fe₂O₃ nanoparticles on activated carbon showed a Langmuir adsorption capacity of 22 mg·g⁻¹ for MG . UV-Vis spectroscopy at 617 nm quantifies MG concentration pre- and post-adsorption .

Advanced Research Questions

Q. How can multivariate statistical models optimize MG adsorption while addressing variable interactions?

- Methodological Answer: Response surface methodology (RSM) with CCD identifies nonlinear relationships between variables (e.g., adsorbent mass vs. pH). A desirability function (DF) maximizes MG removal (%) while minimizing resource use. For instance, ZnS-NP-AC achieved >99% removal at pH 6.0 with 0.025 g adsorbent in 5 minutes . Artificial neural networks (ANN) further model complex interactions, achieving R² > 0.99 for MG and eosin yellow co-adsorption .

Q. What strategies resolve contradictions between adsorption isotherm models and empirical data in MG studies?

- Methodological Answer: Test multiple isotherms (Langmuir, Freundlich, Temkin) and kinetics (pseudo-first/second-order). If Langmuir fits poorly at high concentrations, consider multilayer adsorption (Freundlich) or hybrid models. For example, MG adsorption on HKUST-1 MOF followed Langmuir (R² = 0.997) but required ANN adjustments for binary dye systems . Use Akaike’s Information Criterion (AIC) to compare model robustness .

Q. How can experimental reproducibility be ensured in MG adsorption studies despite heterogeneous nanoparticle batches?

- Methodological Answer: Standardize synthesis protocols (e.g., co-precipitation for γ-Fe₂O₃) and characterize each batch via EDS/XRD. Report mean particle size ± SD and zeta potential. Cross-validate results using independent datasets; for example, MG recovery RSD < 3.5% across 10 replicates confirms precision . Pre-register methods in repositories like Open Science Framework to mitigate batch variability .

Q. What advanced techniques address limitations in MG detection at trace concentrations (e.g., <1 ng·mL⁻¹)?

- Methodological Answer: Combine dispersive micro-solid-phase extraction (D-µSPE) with preconcentration steps. For example, γ-Fe₂O₃-NP-AC achieved a detection limit of 0.175 ng·mL⁻¹ via UV-Vis, validated by HPLC-MS for confirmation . Use signal amplification methods like surface-enhanced Raman spectroscopy (SERS) for sub-ng sensitivity .

Methodological Guidelines

- Data Analysis : Apply ANOVA to identify significant factors (p < 0.05) and Tukey’s HSD for post-hoc comparisons. For non-normal data, use Kruskal-Wallis tests .

- Ethical Reporting : Disclose conflicts of interest, nanoparticle toxicity data, and environmental disposal protocols .

- Replication : Share raw data and code (e.g., R/Python scripts for ANN/RSM) in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.